![molecular formula C31H37FO6 B193504 Dexamethasone phenylpropionate CAS No. 1879-72-7](/img/structure/B193504.png)
Dexamethasone phenylpropionate
Overview
Description
Dexamethasone is a corticosteroid (cortisone-like medicine or steroid) that works on the immune system to help relieve swelling, redness, itching, and allergic reactions . It is used to treat many different inflammatory conditions such as allergic disorders and skin conditions .
Synthesis Analysis
Dexamethasone is often formulated as esters, such as dexamethasone phenylpropionate, to take account of the very limited solubility of glucocorticoids in water and to provide a range of formulations that extend the duration of action . The synthesis of Dexamethasone conjugates involves various methods including carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .
Molecular Structure Analysis
The molecular formula of Dexamethasone phenylpropionate is C31H37FO6 . Its average mass is 524.620 Da and its monoisotopic mass is 524.257446 Da .
Chemical Reactions Analysis
Dexamethasone is resorbed more slowly from the injection site, thus ensuring a prolonged duration of activity . The time to reach maximum plasma levels of dexamethasone after intramuscular injection in cattle, horse, and dog is within 60 min after injection .
Physical And Chemical Properties Analysis
Dexamethasone oral suspension prepared according to certain conditions is stable over 60 days under regular storage temperatures (at 4±2 °C or at 21±3 °C) . The physical parameters such as appearance and pH were assessed as well as dexamethasone content .
Scientific Research Applications
Anti-inflammatory and Immunosuppressive Applications
Dexamethasone is widely known for its potent anti-inflammatory and immunosuppressive effects. It is often used to treat conditions such as rheumatoid arthritis, allergic reactions, and asthma. The drug works by inhibiting phospholipase, which in turn interferes with the cyclooxygenase and lipoxygenase pathways, reducing inflammation and modulating the immune response .
Postoperative Care
In postoperative settings, dexamethasone serves as an effective antiemetic and has been proposed to modulate postoperative pain. It helps in reducing nausea and vomiting after surgery, which can significantly improve patient comfort and recovery outcomes .
Nanomedicine and Drug Delivery Systems
The versatility of dexamethasone extends to its incorporation into various drug delivery systems. These include liposomes, polymers, hydrogels, nanofibers, silica, calcium phosphate, and hydroxyapatite. Such systems aim to deliver dexamethasone safely and effectively to target sites within the body .
Safety And Hazards
Future Directions
Dexamethasone is commonly used to treat a wide variety of diseases including oncological disorders. The therapeutic use of Dexamethasone could greatly benefit from their delivery by nanoparticles . Also, the encapsulation of a lipidic prodrug of dexamethasone into PLGA-PEG nanoparticles appears as a promising strategy to improve the pharmacological profile and reduce joint inflammation in a murine model of rheumatoid arthritis .
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKMBLPPDDQOSU-JPYVRCQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940264 | |
Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone phenylpropionate | |
CAS RN |
1879-72-7 | |
Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxo-3-phenylpropoxy)-, (11β,16α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1879-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone 21-phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dexamethasone 21-(3-phenylpropionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE PHENYLPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DA773269Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the therapeutic effect of Dexamethasone phenylpropionate in bovine ketosis compared to Dexamethasone isonicotinate?
A1: Research indicates that Dexamethasone phenylpropionate, when administered alongside Dexamethasone phosphate, exhibits a more pronounced therapeutic effect in treating bovine ketosis compared to Dexamethasone isonicotinate. In a study involving cows diagnosed with ketosis, those treated with a combination of Dexamethasone phosphate and Dexamethasone phenylpropionate (n=11) showed a faster and more significant reduction in milk acetone and acetoacetate levels, returning to normal levels by the fourth day post-treatment []. This effect was significantly greater than observed in cows treated with Dexamethasone isonicotinate (n=12) []. This suggests that the combination therapy might be more effective in managing ketosis in dairy cows.
Q2: Can Dexamethasone phenylpropionate be used for pregnancy termination in heifers, and if so, how effective is it when combined with Cloprostenol?
A2: While not its primary application, research suggests that Dexamethasone phenylpropionate can be used in conjunction with Cloprostenol to terminate advanced pregnancies in heifers []. A study involving eight heifers demonstrated that administering 20 mg of Dexamethasone phenylpropionate followed by 500 micrograms of Cloprostenol 11 days later resulted in abortion within 48 hours in six out of eight heifers []. Interestingly, two heifers aborted before the Cloprostenol injection, indicating potential standalone effects of Dexamethasone phenylpropionate []. This research highlights the potential use of this combination therapy for pregnancy termination in specific situations.
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